5-(Methylsulfonyl)-2-nitrobenzoic acid
Overview
Description
5-(Methylsulfonyl)-2-nitrobenzoic acid: is an organic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. The sulfonamide group in the compound suggests it might interact with enzymes that have a binding site for this functional group. For instance, some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “5-(Methylsulfonyl)-2-nitrobenzoic acid” might affect. Compounds with similar structures have been found to affect various pathways, including those involved in inflammation and bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-nitrobenzoic acid typically involves the nitration of 5-(Methylsulfonyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
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Reduction
Reagents: Iron powder (Fe), hydrochloric acid (HCl) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon)
Conditions: Room temperature to moderate heating
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Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Elevated temperatures, polar aprotic solvents
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Esterification
Reagents: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)
Conditions: Reflux
Major Products Formed
Reduction: 5-(Methylsulfonyl)-2-aminobenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Esterification: Methyl or ethyl esters of this compound
Scientific Research Applications
5-(Methylsulfonyl)-2-nitrobenzoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for functional materials.
Comparison with Similar Compounds
5-(Methylsulfonyl)-2-nitrobenzoic acid: can be compared with other nitrobenzoic acids and sulfonylbenzoic acids:
5-Nitrobenzoic acid: Lacks the methylsulfonyl group, resulting in different solubility and reactivity profiles.
2-Nitrobenzoic acid:
5-(Methylsulfonyl)benzoic acid: Lacks the nitro group, leading to different reactivity and biological activity.
The presence of both the nitro and methylsulfonyl groups in This compound makes it unique, offering a combination of properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
5-methylsulfonyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQIUPBICXSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697402 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898547-72-3 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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